molecular formula C9H10ClF2NO B6223615 ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride CAS No. 127919-90-8

ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride

Cat. No. B6223615
CAS RN: 127919-90-8
M. Wt: 221.6
InChI Key:
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Description

Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride (EDFBCH) is an organic compound that is commonly used in laboratory experiments and scientific research. It is a white crystalline solid with a molecular weight of 307.56 g/mol and a melting point of 166-168°C. It is soluble in water and ethanol and is used in a variety of laboratory applications, including organic synthesis, drug discovery, and analytical chemistry. EDFBCH is also known as ethyl 2,4-difluorobenzene-1-carboximidate hydrochloride, ethyl 2,4-difluorobenzene-1-carboximidate, or ethyl 3,5-difluorobenzene-1-carboximidate.

Mechanism of Action

EDFBCH is an organic compound that acts as a catalyst in the synthesis of organic compounds. It acts by forming a covalent bond between the two reactants, resulting in the formation of a new compound. This covalent bond is stabilized by the presence of the hydrochloride ion, which helps to stabilize the reaction. Additionally, EDFBCH can also act as a reagent in drug discovery, as it can react with a variety of organic compounds to form new compounds.
Biochemical and Physiological Effects
EDFBCH has been studied for its potential biochemical and physiological effects. Studies have found that EDFBCH is not toxic to humans and animals, and it does not produce any adverse effects. Additionally, EDFBCH has been found to be non-mutagenic and non-carcinogenic. However, further studies are needed to determine the exact biochemical and physiological effects of EDFBCH.

Advantages and Limitations for Lab Experiments

EDFBCH has several advantages for laboratory experiments. It is a stable compound that is easy to store and handle, and it is not toxic to humans or animals. Additionally, it is a versatile reagent that can be used in a variety of laboratory applications. However, EDFBCH also has some limitations. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to accurately measure the amount of EDFBCH needed for a particular experiment.

Future Directions

EDFBCH has a variety of potential applications in the fields of organic synthesis, drug discovery, and analytical chemistry. In the future, it could be used to develop new drugs, improve existing drugs, and develop new analytical techniques. Additionally, further research could be conducted to better understand the biochemical and physiological effects of EDFBCH, as well as its potential toxicity and mutagenic properties. Finally, research could be conducted to develop more efficient and cost-effective methods of synthesizing EDFBCH.

Synthesis Methods

EDFBCH can be synthesized in two steps. The first step is the reaction of ethyl 2,4-difluorobenzene-1-carboxylate with hydrochloric acid. The reaction takes place at room temperature and produces ethyl 2,4-difluorobenzene-1-carboximidate hydrochloride. The second step is the reaction of ethyl 2,4-difluorobenzene-1-carboximidate hydrochloride with ethyl 3,5-difluorobenzene-1-carboxylate. This reaction occurs at a temperature of 120-130°C and yields ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride.

Scientific Research Applications

EDFBCH is widely used in organic synthesis, drug discovery, and analytical chemistry. It is used as a catalyst in the synthesis of organic compounds, as a reagent in drug discovery, and as a chromatographic reagent in analytical chemistry. It is also used in the synthesis of heterocyclic compounds, peptides, and polymers. Additionally, EDFBCH is used as a laboratory reagent for the synthesis of various pharmaceuticals, such as antifungal agents and antiviral drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride involves the reaction of ethyl 3,5-difluorobenzoate with hydroxylamine hydrochloride to form ethyl 3,5-difluorobenzene-1-carboximidate, which is then treated with hydrochloric acid to yield the hydrochloride salt.", "Starting Materials": [ "Ethyl 3,5-difluorobenzoate", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 3,5-difluorobenzoate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate to form ethyl 3,5-difluorobenzene-1-carboximidate.", "Step 2: The resulting ethyl 3,5-difluorobenzene-1-carboximidate is then treated with hydrochloric acid to yield the hydrochloride salt of ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride.", "Step 3: The product is isolated by filtration, washed with water, and dried under vacuum." ] }

CAS RN

127919-90-8

Product Name

ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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